![molecular formula C17H16ClN3O2 B2394433 2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034547-27-6](/img/structure/B2394433.png)
2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves a Suzuki coupling reaction . This reaction produces intermediates, which are then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates . These intermediates undergo a deprotection reaction to afford the final compounds .Molecular Structure Analysis
The structure of synthesized compounds is usually confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Scientific Research Applications
Synthesis and Anticancer Activity
The synthesis of heterocyclic compounds, including pyrazole, isoxazole, and pyridine derivatives, has been a focal point in scientific research due to their potential in medical applications, notably as anticancer and antimicrobial agents. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrated their anticancer activity against 60 cancer cell line panels, highlighting the compound's potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021). Additionally, novel pyrazolopyrimidines derivatives were synthesized, showing significant anticancer and anti-5-lipoxygenase activities, which could be valuable in developing new therapeutic agents (Rahmouni et al., 2016).
Surface, Antioxidant, and Antimicrobial Evaluation
The compound acryloylphenylstearamide was used as a starting material to synthesize various derivatives, including isoxazole, pyrazole, pyrimidine, and pyridine. These compounds were evaluated for their surface, anticancer, and antioxidant activities, showcasing the multifaceted applications of such heterocyclic compounds in chemical and pharmaceutical research (Abdelmajeid, Amine, & Hassan, 2018). Moreover, a series of new pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, bearing an aryl sulfonate moiety, were synthesized and showed good antimicrobial and anti-inflammatory activities, further underscoring the importance of these compounds in developing new treatments (Kendre, Landge, & Bhusare, 2015).
Structural and Optical Characteristics
Research also extends to the structural and optical characteristics of pyrazolo pyridine derivatives, which were analyzed for their potential in electronics and photonics. The junction characteristics of two pyridine derivatives were studied, revealing their polycrystalline nature and optical functions, thus offering insights into their application in fabricating heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell division, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from carrying out its normal function in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the replication of DNA and, subsequently, cell division .
Result of Action
The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at certain positions on the compound can improve both its absorption and emission behaviors . These intensities remain low with electron-withdrawing groups (ewgs)
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-17(2,23-15-5-3-12(18)4-6-15)16(22)20-13-8-10-21-14(11-13)7-9-19-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFDKUDUEYHHAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=CC=NN2C=C1)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394350.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)
![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)
![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)
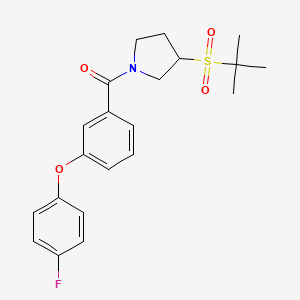
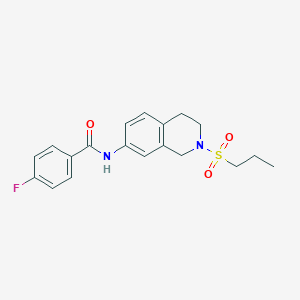
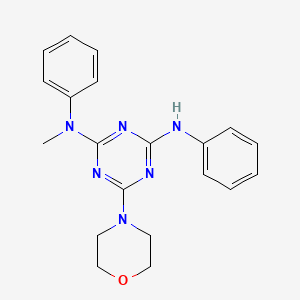
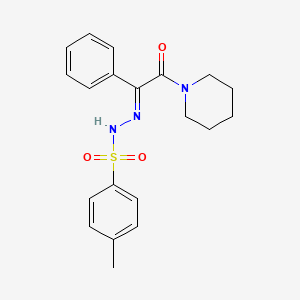
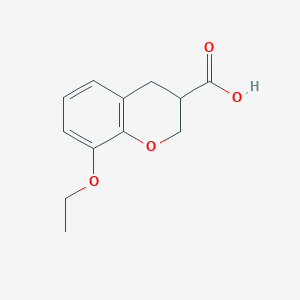

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)
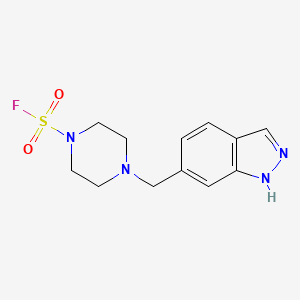

![2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2394373.png)